![molecular formula C15H13NO B5209490 4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B5209490.png)
4-[(4-methylbenzyl)oxy]benzonitrile
Overview
Description
4-[(4-methylbenzyl)oxy]benzonitrile, also known as MBX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBX is a nitrile derivative of benzene, which has been synthesized using different methods.
Scientific Research Applications
Corrosion Inhibition
One of the applications of benzonitrile derivatives, similar to 4-[(4-methylbenzyl)oxy]benzonitrile, is in the field of corrosion inhibition. For instance, Chaouiki et al. (2018) explored the corrosion inhibition of mild steel in an acid medium by new benzonitrile derivatives. They found that these compounds, including PANB and APAB, are excellent corrosion inhibitors for mild steel. The study combined experimental methods like potentiodynamic polarization curves and electrochemical impedance spectroscopy with computational studies like Density Functional Theory (DFT) and molecular dynamics (MD) simulations. This interdisciplinary approach revealed the effectiveness of benzonitrile derivatives in corrosion protection, thus suggesting a potential application for 4-[(4-methylbenzyl)oxy]benzonitrile in similar contexts (Chaouiki et al., 2018).
Photocatalysis
Another potential application is in photocatalysis. The study by Higashimoto et al. (2009) on the photocatalytic oxidation of benzyl alcohol and its derivatives, such as 4-methoxybenzyl alcohol and 4-methylbenzyl alcohol, into corresponding aldehydes on a TiO2 photocatalyst under O2 atmosphere, demonstrates the relevance of benzyl compounds in photocatalytic reactions. This research suggests that 4-[(4-methylbenzyl)oxy]benzonitrile could also be a candidate for similar photocatalytic applications, particularly under conditions involving oxidation reactions (Higashimoto et al., 2009).
Electrochemistry and Battery Technology
In the field of electrochemistry, particularly in high voltage lithium-ion batteries, derivatives of benzonitrile like 4-(Trifluoromethyl)-benzonitrile have been used as electrolyte additives. Huang et al. (2014) found that these additives significantly improve the cyclic stability of lithium-ion batteries. This implies that 4-[(4-methylbenzyl)oxy]benzonitrile could potentially be explored for similar applications in battery technology, enhancing performance and stability (Huang et al., 2014).
Biochemical and Biodegradation Studies
In the realm of biochemistry, benzonitrile and its derivatives have been subjects of study in terms of their biodegradation. Harper (1977) investigated the enzymatic conversion of benzonitrile into benzoate and ammonia by Fusarium solani, a type of fungus. This study underscores the potential role of compounds like 4-[(4-methylbenzyl)oxy]benzonitrile in environmental biodegradation processes and their interaction with biological systems (Harper, 1977).
properties
IUPAC Name |
4-[(4-methylphenyl)methoxy]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-9H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYKUTWOKJLPRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylbenzyl)oxy]benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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